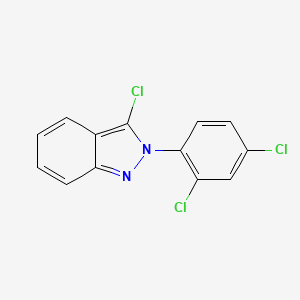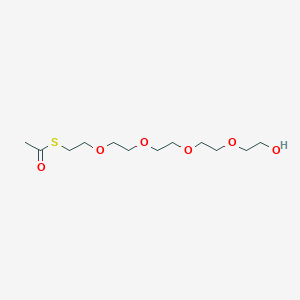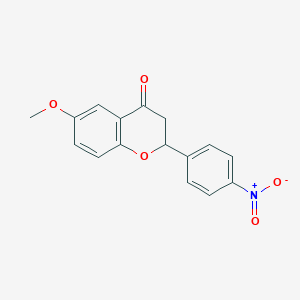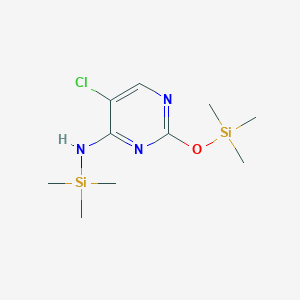![molecular formula C18H16O4 B15063157 3'-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2'-oxirane]-1-one CAS No. 54714-66-8](/img/structure/B15063157.png)
3'-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2'-oxirane]-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2’-oxirane]-1-one is a complex organic compound with the molecular formula C18H16O4 It is characterized by a spirocyclic structure, which includes an oxirane (epoxide) ring fused to an indene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2’-oxirane]-1-one typically involves the condensation and cyclization of appropriate precursors. One common method involves the use of 3,4-dimethoxyacetophenone and an indene derivative. The reaction proceeds through a series of steps, including the formation of an intermediate oxime, followed by cyclization to form the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3’-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2’-oxirane]-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce diols.
Applications De Recherche Scientifique
3’-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2’-oxirane]-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential cytotoxic effects against cancer cells.
Industry: The unique structural features of this compound make it useful in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3’-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2’-oxirane]-1-one involves its interaction with molecular targets such as tubulin. The compound’s spirocyclic structure allows it to bind to specific sites on the target molecules, disrupting their normal function. This can lead to the inhibition of cell proliferation, particularly in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3’-(3,4-dimethoxyphenyl)-4’-(4-(methylsulfonyl)phenyl)-4’H-spiro[indene-2,5’-isoxazol]-1(3H)-one
- 4’-(4-(methylsulfonyl)phenyl)-3’-(3,4,5-trimethoxyphenyl)-4’H-spiro[indene-2,5’-isoxazol]-1(3H)-one
Uniqueness
The uniqueness of 3’-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2’-oxirane]-1-one lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
54714-66-8 |
|---|---|
Formule moléculaire |
C18H16O4 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
3'-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2'-oxirane]-1-one |
InChI |
InChI=1S/C18H16O4/c1-20-14-8-7-11(9-15(14)21-2)17-18(22-17)10-12-5-3-4-6-13(12)16(18)19/h3-9,17H,10H2,1-2H3 |
Clé InChI |
JCENLDBODYOIBO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2C3(O2)CC4=CC=CC=C4C3=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


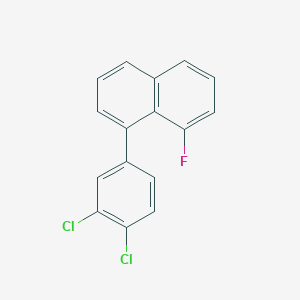
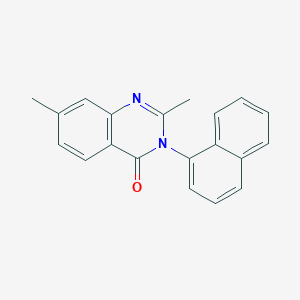
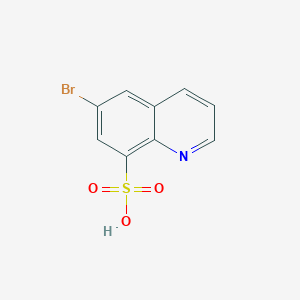
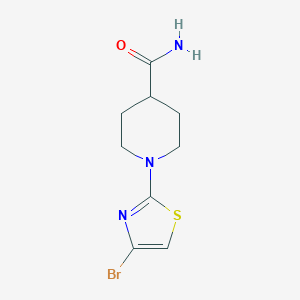
![3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one](/img/structure/B15063106.png)
![(2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl acetate](/img/structure/B15063112.png)
![Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate](/img/structure/B15063123.png)
![2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15063124.png)
![7-Iodo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B15063129.png)
